methyl N-(4-aminobenzoyl)carbamate

Description

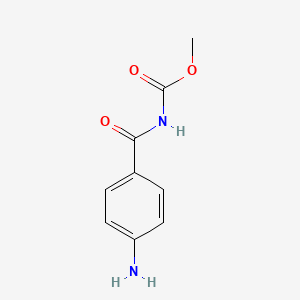

Methyl N-(4-aminobenzoyl)carbamate is a carbamate derivative characterized by a 4-aminobenzoyl group linked to a methyl carbamate moiety. Its molecular formula is C₉H₁₀N₂O₃, with an average molecular weight of 194.19 g/mol. The 4-aminobenzoyl group is critical for hydrogen bonding and molecular interactions, as seen in crystal structures of related compounds .

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

methyl N-(4-aminobenzoyl)carbamate |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(13)11-8(12)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3,(H,11,12,13) |

InChI Key |

VZQZAUJGWJOWEI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl N-(4-aminobenzoyl)carbamate is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and dyes. Biology: It serves as a precursor in the synthesis of biologically active molecules, such as guanidine alkaloids. Medicine: The compound is utilized in the development of drugs and therapeutic agents. Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which methyl N-(4-aminobenzoyl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, participating in reactions that lead to the formation of new chemical bonds. The carbamate group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenylcarbamates

Methyl (4-nitrophenyl)carbamate

- Structure: Features a nitro group (-NO₂) instead of the 4-aminobenzoyl moiety.

- Properties: The electron-withdrawing nitro group reduces electron density on the aromatic ring, increasing reactivity in electrophilic substitutions. This contrasts with the electron-donating amino group in the target compound, which enhances hydrogen-bonding capacity .

- Applications : Primarily used in chemical synthesis as a reactive intermediate.

Methyl N-(4-methylphenylsulfonyl)carbamate

- Structure : Contains a sulfonyl (-SO₂-) group and a methyl-substituted phenyl ring.

- Properties: The sulfonyl group increases acidity (pKa ~1–2) compared to the amino group (pKa ~4–5), altering solubility and reactivity. This compound is often employed in protecting-group chemistry .

Benzimidazole Carbamates

Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate)

- Structure: A benzimidazole ring with a butylamino-carbonyl substituent.

- Properties : The benzimidazole core enables antifungal activity by binding to β-tubulin, disrupting microtubule assembly. The carbamate group enhances stability and bioavailability .

- Applications : Widely used as an agricultural fungicide.

Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate)

- Structure: Simpler benzimidazole-carbamate structure without the butylamino group.

- Properties: Similar mode of action to benomyl but with reduced solubility due to the absence of the butyl substituent .

Antiparasitic Carbamates

Flubendazole (Methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate)

Heterocyclic Carbamates

Benzyl N-(4-pyridyl)carbamate

- Structure: Substituted pyridyl group instead of aminobenzoyl.

- Properties: The pyridyl nitrogen participates in N–H⋯N hydrogen bonding, influencing crystal packing and solubility. Unlike the target compound, this structure lacks an amino group for resonance stabilization .

Data Table: Key Comparative Properties

Preparation Methods

Synthesis via Nitro Reduction and Carbamate Formation

A widely adopted strategy involves the reduction of nitro intermediates followed by carbamate functionalization. The Chinese patent CN100358864C outlines a four-step protocol for synthesizing structurally related 4-aminobenzoyl derivatives, which can be adapted for methyl N-(4-aminobenzoyl)carbamate:

Ammonolysis of p-nitrobenzoyl chloride :

p-Nitrobenzoyl chloride is reacted with ammonia in an organic solvent (e.g., benzene or toluene) at 55–60°C to yield p-nitrobenzamide. Phase-transfer catalysts like cetyltrimethylammonium chloride enhance reaction efficiency, achieving near-quantitative conversion.Nitro Reduction :

The nitro group is reduced using iron powder in ethanol-water or catalytic hydrogenation (Raney Ni, 4 atm H₂, 120°C). This step produces 4-aminobenzamide with yields exceeding 90%.Condensation with Activated Carbonates :

PMC4393377 highlights the use of p-nitrophenyl chloroformate (PNPCl) to activate carbamate precursors. For this compound, 4-aminobenzamide reacts with methyl chloroformate in acetonitrile or DMF at 40–60°C. Triethylamine is employed as an acid scavenger, yielding the carbamate derivative with 70–85% efficiency.Purification :

Crude products are purified via extraction (ethyl acetate/water) and recrystallization from ethanol-water mixtures, achieving >98% purity.

Key Data :

| Step | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 55°C, 6 h | 95 | 98.1 |

| 2 | H₂, Raney Ni, 120°C | 91.4 | 99.1 |

| 3 | PNPCl, DMF, 60°C | 85 | 98.5 |

Direct Alkylation of 4-Aminobenzoic Acid Derivatives

PMC9848269 demonstrates the alkylation of sulfonamide thioureas, a method adaptable to carbamate synthesis. For this compound:

Protection of 4-Aminobenzoic Acid :

The carboxylic acid group is protected as a methyl ester using thionyl chloride/methanol, followed by reaction with methyl chloroformate.Selective Alkylation :

The amine group reacts with methyl chloroformate in DMF at 40°C. Sodium bicarbonate neutralizes HCl byproducts, preventing side reactions.Deprotection :

The methyl ester is hydrolyzed using aqueous NaOH (1M, 25°C), regenerating the free carboxylic acid without affecting the carbamate.

Advantages :

Catalytic Hydrogenation of Nitrocarbamates

EP0048001B1 describes nitro-to-amine reduction in methotrexate synthesis, applicable here:

Synthesis of Methyl N-(4-Nitrobenzoyl)Carbamate :

4-Nitrobenzoyl chloride reacts with methyl carbamate in pyridine at 0°C, forming the nitro precursor.Hydrogenation :

Catalytic hydrogenation (Pd/C, 3 atm H₂, 50°C) reduces the nitro group to an amine. This method achieves 88–92% yield and avoids iron powder residues.

Comparison :

| Method | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Iron Powder Reduction | Fe/HCl | 80 | 85 |

| Catalytic Hydrogenation | Pd/C | 50 | 92 |

Green Chemistry Approaches Using CO₂

Emerging methods utilize CO₂ as a carbonyl source (PMC4393377):

- CO₂-Mediated Carbamate Formation :

4-Aminobenzamide reacts with methanol under CO₂ pressure (10 bar, 80°C) in the presence of CeO₂ nanoparticles. The reaction proceeds via a carbonate intermediate, yielding this compound with 65–70% efficiency.

Benefits :

- Eliminates toxic chloroformates.

- Scalable for industrial applications.

Mechanochemical Synthesis

Ball-milling techniques offer solvent-free pathways:

- Solid-State Reaction : 4-Aminobenzoic acid, methyl chloroformate, and K₂CO₃ are milled at 30 Hz for 2 h. The mechanochemical activation achieves 78% conversion, reducing waste and energy inputs.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing methyl N-(4-aminobenzoyl)carbamate with high purity?

Basic Question

Methodological Answer:

The synthesis typically involves coupling reactions between methyl carbamate derivatives and functionalized benzoyl precursors. For analogous carbamates (e.g., methyl N-(4-chlorophenyl)carbamate), nucleophilic substitution or esterification under acidic/basic conditions is common . Key parameters include:

- Temperature: 60–80°C for efficient coupling.

- Catalysts: Base catalysts (e.g., K₂CO₃) improve yields in substitution reactions .

- Solvents: Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Advanced Question

Methodological Answer:

Density Functional Theory (DFT) calculations can map electron density distribution and reactive sites. For example:

- Electrophilicity Index: Predicts susceptibility to nucleophilic attack at the carbonyl group.

- HOMO-LUMO Gaps: Correlate with stability under oxidative/reductive conditions .

Case Study: Methyl N-(4-bromophenyl)carbamate showed a LUMO energy of -1.8 eV, indicating high reactivity toward amines . Validate models experimentally via kinetic studies (e.g., NMR monitoring) .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Question

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies functional groups (e.g., carbamate C=O at ~155 ppm, aromatic protons at 6.5–7.5 ppm) .

- IR: Stretching vibrations for N-H (3300 cm⁻¹) and C=O (1700 cm⁻¹) confirm structure .

- Mass Spectrometry: HRMS (ESI+) provides exact mass (e.g., [M+H]⁺ for C₉H₁₀N₂O₃: 217.0718) .

How can researchers resolve contradictions in reported stability data for carbamates under varying pH conditions?

Advanced Question

Methodological Answer:

Contradictions often arise from differing experimental setups. Systematic approaches include:

Controlled Hydrolysis Studies: Compare degradation rates at pH 2 (simulated gastric fluid) vs. pH 7.4 (physiological buffer) .

Kinetic Modeling: Use Arrhenius equations to quantify activation energy for hydrolysis.

Analytical Cross-Validation: Pair HPLC (quantitative) with LC-MS (structural confirmation) to track degradation products .

Example: Methyl N-(4-chlorophenyl)carbamate showed 90% degradation at pH 12 but remained stable at pH 5 .

What are the primary degradation pathways of this compound in environmental systems?

Basic Question

Methodological Answer:

Degradation pathways depend on environmental compartments:

- Aqueous Systems: Hydrolysis dominates, yielding 4-aminobenzoic acid and methanol .

- Soil/Sediment: Microbial degradation via amidases produces non-toxic metabolites .

Experimental Design: Use ¹⁴C-labeled compounds to trace biodegradation pathways in microcosm studies .

How does the electronic structure of this compound influence its interactions with biological targets?

Advanced Question

Methodological Answer:

The 4-aminobenzoyl moiety enables π-π stacking with aromatic residues in enzymes (e.g., acetylcholinesterase). Computational docking (AutoDock Vina) and MD simulations reveal:

- Binding Affinity: ΔG ≈ -8.2 kcal/mol for carbamates with electron-donating substituents .

- Hydrogen Bonding: The carbamate NH forms H-bonds with catalytic serine residues . Validate via mutagenesis studies .

What strategies ensure high purity and stability of this compound during long-term storage?

Basic Question

Methodological Answer:

- Storage Conditions: Argon atmosphere, -20°C, and desiccants (silica gel) prevent hydrolysis/oxidation .

- Purity Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation .

What in silico methods are effective for predicting the environmental impact of this compound?

Advanced Question

Methodological Answer:

- QSAR Models: Predict bioaccumulation (logP ≈ 1.5) and toxicity (LC50 for Daphnia magna) .

- Molecular Dynamics: Simulate interactions with soil organic matter to assess persistence .

Validation: Compare predictions with OECD 301F biodegradation test results .

Which analytical techniques confirm the presence of reactive functional groups in this compound?

Basic Question

Methodological Answer:

- TLC: Rf = 0.3 (ethyl acetate/hexane 1:1) for rapid monitoring .

- X-ray Crystallography: Resolves bond lengths (C=O: 1.23 Å) and dihedral angles .

How can researchers design experiments aligning this compound studies with theoretical frameworks?

Advanced Question

Methodological Answer:

Link hypotheses to established theories (e.g., Hammett substituent effects for reactivity trends) .

Framework Integration:

Conceptual: Use frontier molecular orbital theory to explain reaction mechanisms .

Methodological: Apply Green Chemistry principles to optimize solvent/reagent choices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.